1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Overview
Description
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane is a halogenated organic compound with the molecular formula C7H8F7I. It is characterized by the presence of seven fluorine atoms and one iodine atom attached to a heptane backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications .
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other fluorinated compounds and as a reagent in organic synthesis.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: Its unique properties make it a candidate for developing new pharmaceuticals and diagnostic agents.
Mechanism of Action
Target of Action
It is often the case with such compounds that they interact with a variety of biological targets, depending on their chemical structure and the specific context of their use .
Mode of Action
The compound’s interactions with its targets and the resulting changes would depend on the specific biological context and the nature of the targets .
Biochemical Pathways
Given the compound’s structure, it may interact with various biochemical pathways, influencing their function .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its pharmacological effects .
Result of Action
These effects would depend on the compound’s interactions with its targets and the specific biological context .
Preparation Methods
The synthesis of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane typically involves the halogenation of heptane derivatives. One common method is the fluorination of heptane followed by iodination. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the selective addition of halogen atoms. Industrial production methods may involve large-scale halogenation processes using specialized equipment to handle the reactive intermediates and final product .
Chemical Reactions Analysis
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to remove halogen atoms.
Addition Reactions: The fluorine atoms can participate in addition reactions with other chemical species, altering the compound’s structure and properties.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane can be compared with other halogenated heptane derivatives, such as:
1,1,1,2,2,3,3-Heptafluoro-7-chloroheptane: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
1,1,1,2,2,3,3-Heptafluoro-7-bromoheptane:
1,1,1,2,2,3,3-Heptafluoro-7-fluoroheptane: With a fluorine atom, this compound exhibits distinct reactivity compared to its iodine-containing counterpart.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which confer specific chemical properties that are valuable in various applications .
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-7-iodoheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F7I/c8-5(9,3-1-2-4-15)6(10,11)7(12,13)14/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAFZAISKPGHKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662975 | |
Record name | 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-60-4 | |
Record name | 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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